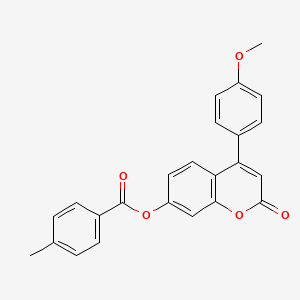![molecular formula C21H24N2O4 B11006140 1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11006140.png)
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a methoxyethyl group, and a methoxyphenoxyethyl group
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the methoxyethyl and methoxyphenoxyethyl groups. Common synthetic routes may include:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Methoxyethyl Group: This step may involve the reaction of the indole core with a methoxyethyl halide under basic conditions to form the desired product.
Attachment of the Methoxyphenoxyethyl Group: This step may involve the reaction of the intermediate product with a methoxyphenoxyethyl halide under basic conditions to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound may undergo reduction reactions, leading to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may serve as a tool for studying cellular processes and signaling pathways.
Medicine: The compound is being explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
1-(4-(2-methoxyethyl)phenoxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)-2-propanol HCl: This compound has a similar methoxyethyl and methoxyphenoxyethyl structure but differs in its core structure and functional groups.
1-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine: This compound has a similar methoxyphenoxyethyl structure but differs in its core structure and functional groups.
2-methoxyethyl acetate: This compound has a similar methoxyethyl structure but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-14-12-23-17-8-4-3-7-16(17)15-18(23)21(24)22-11-13-27-20-10-6-5-9-19(20)26-2/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
InChI Key |
XYEJRRHYTUFFPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11006059.png)

![2-(4-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11006068.png)
![N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11006074.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide](/img/structure/B11006081.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11006084.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11006085.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11006086.png)

![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]cyclopropanecarboxamide](/img/structure/B11006100.png)
![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006101.png)
![5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11006116.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11006133.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
